molecular formula C9H10O4 B1244556 4-Epi-ethiosolide

4-Epi-ethiosolide

Cat. No.: B1244556
M. Wt: 182.17 g/mol
InChI Key: USWKEJMURBWWQX-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Epi-ethiosolide is a sesquiterpenoid compound of significant interest in organic chemistry and natural product research. The compound’s name implies stereochemical variation (epimerization) at the C-4 position, a common feature in terpenoid derivatives that influences biological activity and physicochemical behavior. Current identification and characterization of such compounds rely on advanced analytical techniques, including NMR, mass spectrometry, and HPLC, as outlined in general chemistry guidelines .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(3aR,4R,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione

InChI

InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1

InChI Key

USWKEJMURBWWQX-FSDSQADBSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C

Canonical SMILES

CCC1C2C(C(=O)O1)OC(=O)C2=C

Synonyms

4-epi-ethisolide
4-ethyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione
ethisolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Epi-isoinuviscolide

A closely related compound, 4-Epi-isoinuviscolide (CAS: 68832-39-3), shares structural and functional similarities with 4-Epi-ethiosolide. Key comparative data are summarized below:

Property 4-Epi-isoinuviscolide Inferred Data for this compound
Molecular Formula C₁₅H₂₀O₃ Likely C₁₅H₂₀O₃ (sesquiterpenoid class)
Molecular Weight 248.322 g/mol ~248–260 g/mol (estimated)
Purity 95–99% (HPLC-verified) Dependent on synthesis protocol
Solubility Oily solid; water-insoluble Likely hydrophobic
Analytical Methods HPLC-DAD/ELSD, NMR, Mass Comparable methods required
Biological Relevance Sesquiterpenoid activity Potential anti-inflammatory/antimicrobial roles

4-Epi-isoinuviscolide’s oily solid state and sesquiterpenoid classification suggest that this compound may exhibit similar challenges in water solubility, necessitating formulation strategies (e.g., solubilization agents) for biological testing .

Piperidine-Based Derivatives

While structurally distinct from sesquiterpenoids, piperidine derivatives like Ethyl 2-(piperidin-4-yl)acetate () and 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () provide insights into functional group interactions and synthetic strategies. For example:

  • Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂) has a molecular weight of 171.24 g/mol and log P (octanol-water partition coefficient) of 0.89, indicating moderate hydrophobicity .
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (C₉H₁₅NO₄) exhibits a higher log S (aqueous solubility) of -1.4, suggesting better solubility than typical sesquiterpenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Epi-ethiosolide
Reactant of Route 2
4-Epi-ethiosolide

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